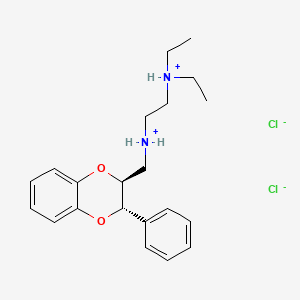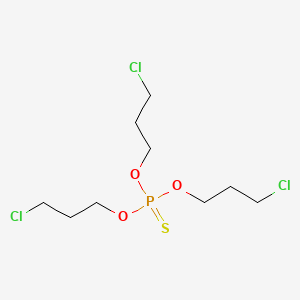
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one is an organic compound with the molecular formula C12H15ClO3 and a molecular weight of 242.7017 . This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a butanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and acids.
Applications De Recherche Scientifique
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one can be compared with other similar compounds, such as:
4-Chloro-1-(2,4-dimethoxyphenyl)butan-1-one: This compound has a similar structure but with different positions of the methoxy groups, leading to variations in chemical reactivity and biological activity.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: This compound has a shorter carbon chain, which affects its physical and chemical properties.
4-Chloro-1-(2,5-dimethoxyphenyl)pentan-1-one: This compound has a longer carbon chain, which may influence its solubility and interaction with molecular targets.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Propriétés
Numéro CAS |
91767-62-3 |
|---|---|
Formule moléculaire |
C12H15ClO3 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
4-chloro-1-(2,5-dimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C12H15ClO3/c1-15-9-5-6-12(16-2)10(8-9)11(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
XGAKZRFVYWWEKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


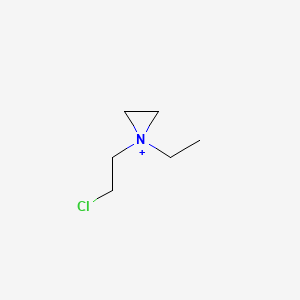
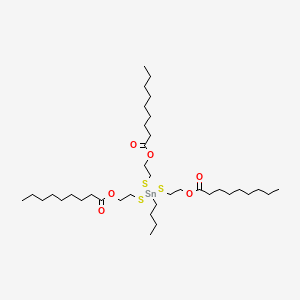
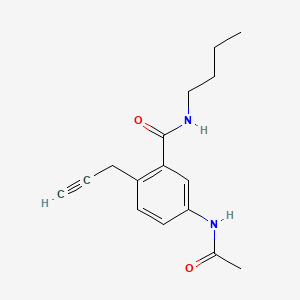
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)

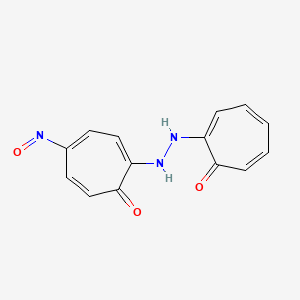

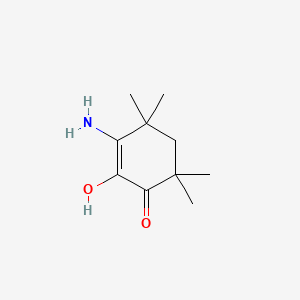
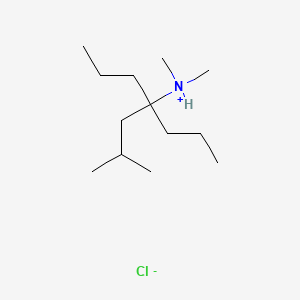

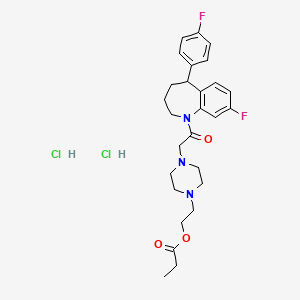
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
